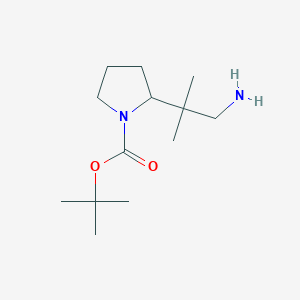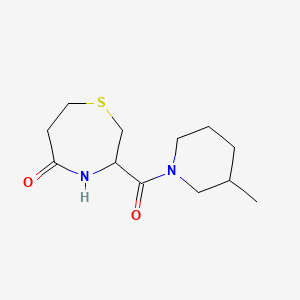
3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperidine ring and a thiazepanone group. Piperidine is a common motif in many pharmaceuticals and its derivatives have been widely used in drug discovery . Thiazepanone is a seven-membered heterocyclic compound containing sulfur and nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom, and a thiazepanone group, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the thiazepanone ring, which could act as a site for nucleophilic attack. The nitrogen in the piperidine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity, and the cyclic structures could influence its conformational stability .Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents. The methylpiperidine group in the compound can be utilized to synthesize novel piperidine derivatives with potential pharmacological activities . These derivatives could be explored for their efficacy in treating various diseases, given the importance of piperidine structures in medicinal chemistry.
Chiral Optimization in Drug Development
The chiral nature of piperidine derivatives, such as those derived from the compound , can be exploited for chiral optimization in drug development . Chirality is a key factor in the pharmacodynamics and pharmacokinetics of drugs, and optimizing the chirality can enhance drug efficacy and reduce side effects.
Development of Anti-inflammatory Agents
Thiazepanone, a part of the compound’s structure, is known for its involvement in creating anti-inflammatory agents . Research into the anti-inflammatory properties of this compound could lead to the development of new medications for conditions characterized by inflammation.
Serotonin Antagonists
Compounds containing thiazepanone have been used to develop serotonin antagonists . These antagonists can be applied in the treatment of neurological disorders such as Alzheimer’s disease, suggesting a potential application of the compound in neuropharmacology.
Antifungal and Antimicrobial Applications
The thiazepanone ring system is associated with antifungal and antimicrobial properties . This compound could be a starting point for the synthesis of new antifungal and antimicrobial agents, addressing the growing concern of antibiotic resistance.
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of cancers. The structural complexity of 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one may allow it to interact with various kinases, potentially leading to the development of novel anticancer drugs .
Anti-arrhythmic Drugs
Piperidine derivatives have been implicated in the development of anti-arrhythmic drugs . Research into the cardiac effects of this compound could contribute to new treatments for arrhythmias.
Angiogenesis-related Therapies
Compounds with similar structural features have been studied for their role in angiogenesis-related diseases . The compound could be investigated for its potential application in treating diseases where angiogenesis plays a critical role, such as certain types of cancer.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYJJSRSLVEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


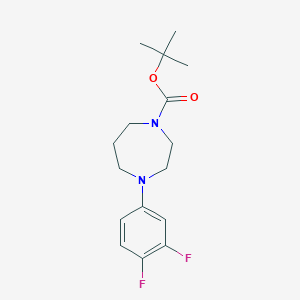

![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)

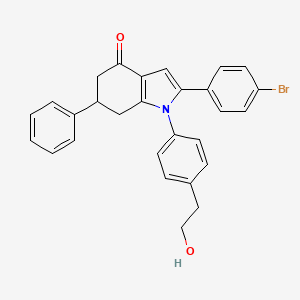
![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)
![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)
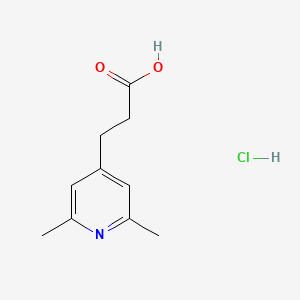
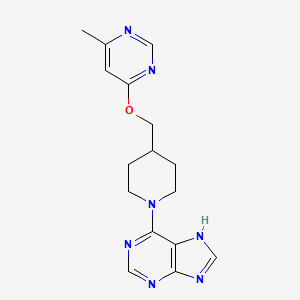
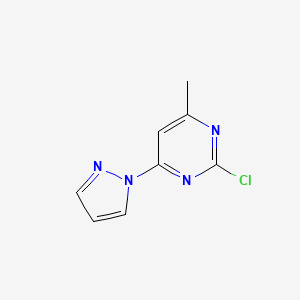
![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)
